2-Amino-4-(3-fluoro-4-phenoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
2-Amino-4-(3-fluoro-4-phenoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a synthetic fused pyran derivative featuring a complex bicyclic core with a hydroxymethyl group, a nitrile moiety, and a substituted phenyl ring. These compounds are synthesized via kojic acid-based multicomponent reactions, often yielding solids with melting points (Mp) ranging from 220–250°C. Key functional groups include the nitrile (IR: ~2190 cm⁻¹) and carbonyl (IR: ~1630–1670 cm⁻¹), critical for hydrogen bonding and electronic interactions .
Properties
IUPAC Name |
2-amino-4-(3-fluoro-4-phenoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O5/c23-16-8-12(6-7-18(16)28-13-4-2-1-3-5-13)19-15(10-24)22(25)30-20-17(27)9-14(11-26)29-21(19)20/h1-9,19,26H,11,25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUDTZYKFIWRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C3C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-4-(3-fluoro-4-phenoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS No. 896623-65-7) is a synthetic compound belonging to the pyran family of heterocyclic compounds. Pyrans are recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, drawing on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 406.37 g/mol. The structure features a pyrano[3,2-b]pyran core, which is crucial for its biological activity.
Antitumor Activity
Research has highlighted the potential antitumor properties of pyran derivatives. A study indicated that compounds similar to 2-Amino-4-(3-fluoro-4-phenoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. Specifically, analogs have shown inhibitory concentration (IC50) values below 5 µM against multiple tumor cell lines, indicating strong anticancer potential .
Table 1: Anticancer Activity of Pyran Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-Amino-4-(3-fluoro-4-phenoxyphenyl)-6-(hydroxymethyl)-8-oxo | UACC-62 | 0.40 |
| Analog A | HCT116 | 0.36 |
| Analog B | MDA-MB-435 | 0.29 |
Enzyme Inhibition
The compound has demonstrated notable inhibition of tyrosinase activity, which is crucial for melanin production and is a target in skin-related disorders. In a comparative study, it exhibited an IC50 value of 7.69 ± 1.99 µM against tyrosinase, outperforming kojic acid (IC50 = 23.64 ± 2.56 µM) . This suggests that the compound could be developed as a skin-whitening agent or for treating hyperpigmentation.
Table 2: Tyrosinase Inhibition Comparison
| Compound | IC50 (µM) |
|---|---|
| 2-Amino-4-(3-fluoro-4-phenoxyphenyl)-6-(hydroxymethyl)-8-oxo | 7.69 ± 1.99 |
| Kojic Acid | 23.64 ± 2.56 |
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and cellular pathways:
- Tyrosinase Binding : Molecular dynamics simulations suggest that the compound forms stable complexes with tyrosinase through hydrogen bonds and hydrophobic interactions with key amino acids in the enzyme's active site .
- Cell Cycle Arrest : Analogous compounds have been shown to induce G2/M phase arrest in cancer cells by disrupting tubulin polymerization, leading to apoptosis .
Case Studies
Several case studies have documented the efficacy of pyran derivatives in preclinical settings:
- Study on Antitumor Effects : A series of pyran derivatives were tested against a panel of cancer cell lines including breast and colon cancer cells. The results indicated that modifications to the phenoxy group significantly enhanced cytotoxicity .
- Tyrosinase Inhibition Study : A study involving structural modifications of pyran derivatives found that introducing electron-withdrawing groups increased tyrosinase inhibition potency .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrano[3,2-b]pyran compounds exhibit significant anticancer properties. Specifically, a series of related compounds were tested against various human tumor cell lines, showing promising antiproliferative activities. Mechanistic studies revealed that these compounds disrupt microtubule formation and induce G2/M cell cycle arrest, leading to apoptosis in cancer cells .
Case Study : A specific derivative exhibited high activity against melanoma cells, highlighting the potential for developing targeted cancer therapies based on this scaffold.
Antitubercular Activity
Another area of interest is the compound's potential as an antitubercular agent. Research indicates that certain derivatives demonstrate comparable efficacy to established antibiotics such as ciprofloxacin and streptomycin. For instance, one compound showed a minimum inhibitory concentration (MIC) of approximately 8 μM against Mycobacterium tuberculosis, suggesting its utility in combating tuberculosis .
Synthesis and Methodology
The synthesis of 2-amino-pyrano derivatives typically involves a domino reaction mechanism utilizing readily available starting materials like aryl aldehydes and malononitrile under various catalytic conditions. Recent advancements have introduced sonochemistry as a sustainable method for synthesizing these compounds with improved yields and reduced reaction times .
| Method | Conditions | Yield (%) |
|---|---|---|
| Solvent-free | Ambient temperature | NR |
| Ethanol | 10 min | 88 |
| Aqueous solution | 10 min | 90 |
| Water/Ethanol (1:1) | 10 min | 96 |
Biological Mechanisms
The biological mechanisms through which these compounds exert their effects include:
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
Key Observations:
Melting Points: Fluorinated derivatives (e.g., 6g, 6l) exhibit higher Mp (232–242°C) compared to non-fluorinated analogs like 6a (221°C), suggesting fluorine enhances crystal lattice stability via polar interactions .
IR Trends : The nitrile stretch (~2190 cm⁻¹) remains consistent, while carbonyl peaks vary (1634–1677 cm⁻¹), reflecting electronic effects from substituents. Methoxy groups (6k , 6l ) reduce C=O stretching frequencies due to electron donation .
NMR Shifts : Methoxy (-OCH3) and methyl (-CH3) groups induce distinct shifts (e.g., δ 3.77 for -OCH3 in 6k ), aiding structural elucidation. Imidazole-containing 10b shows unique aromatic deshielding (δ 8.26) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the pyrano[3,2-b]pyran core in this compound?
- Methodological Answer : The pyrano[3,2-b]pyran scaffold can be synthesized via multicomponent reactions (MCRs) under mild conditions. For example, describes the use of β-ketoesters, malononitrile, and substituted phenols in a one-pot reaction catalyzed by triethylamine, yielding pyrano-pyran derivatives with >90% purity. Key steps include:
- Reagent optimization : Use methanol or ethanol as solvents to enhance solubility of fluorinated aryl intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol-DMF mixtures to isolate crystalline products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : A combination of techniques is critical:
- HRMS : Confirm molecular formula (e.g., ESI-HRMS for [M+Na]+ ions with <2 ppm error).
- Multinuclear NMR : Assign fluorophenyl (19F NMR, δ -110 to -120 ppm), hydroxymethyl (1H NMR, δ 3.5–4.5 ppm), and pyran carbonyl (13C NMR, δ 160–170 ppm) signals. provides a template for interpreting splitting patterns in DMSO-d6 .
- IR spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data for fluorinated pyrano-pyran derivatives?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism) or solvent interactions. Strategies include:
- Variable-temperature NMR : Resolve overlapping signals by cooling samples to -40°C (e.g., shows sharpening of fluorophenyl protons at low temperatures).
- 2D NMR (COSY, HSQC) : Correlate 1H-13C couplings to confirm assignments, particularly for diastereotopic protons in the pyran ring .
- Deuterated solvent screening : Compare DMSO-d6 vs. CDCl3 to identify solvent-induced shifts (e.g., hydroxymethyl proton shifts vary by ~0.3 ppm between solvents) .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Methodological Answer : Design accelerated stability studies:
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). suggests fluorinated pyrimidines are stable at neutral pH but hydrolyze rapidly under acidic/basic conditions .
- Light and temperature sensitivity : Expose solid samples to UV light (254 nm) and 40°C for 7 days. Use DSC/TGA to detect polymorphic transitions or decomposition .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (AMBER):
- Target selection : Prioritize kinases (e.g., EGFR) due to structural similarity to pyrano-quinoline inhibitors in .
- Ligand preparation : Optimize the compound’s 3D structure (DFT at B3LYP/6-31G* level) to account for fluorine’s electronegativity and hydroxymethyl conformation .
- Validation : Compare predicted binding energies with experimental IC50 values from antiproliferative assays (e.g., reports IC50 <10 μM for analogous compounds) .
Data Contradiction Analysis
Q. How should conflicting bioactivity data between structural analogs be resolved?
- Methodological Answer :
- SAR studies : Systematically modify substituents (e.g., replace 3-fluoro with 4-chloro in the phenoxyphenyl group) and test in cell-based assays (e.g., MTT). shows that fluorination enhances antiproliferative activity compared to chlorinated analogs .
- Metabolic stability : Use hepatic microsomes to assess if hydroxymethyl oxidation (to carboxylic acid) reduces efficacy, as seen in for pyrrolo-pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
